Emate

Vue d'ensemble

Description

Emate is a novel and innovative technology that has been developed to enable laboratory experiments to be conducted more efficiently and accurately. It is a multifunctional device that combines the advantages of traditional lab equipment, such as microscopes, pipettes, and centrifuges, with modern computer technology. This allows for the automation of the laboratory process and the ability to quickly analyze data and results. In addition, Emate also provides a platform for data sharing and analysis, making it a valuable tool for scientists and researchers.

Applications De Recherche Scientifique

Anticancer Agent

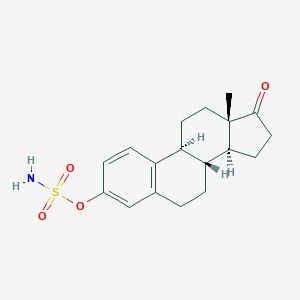

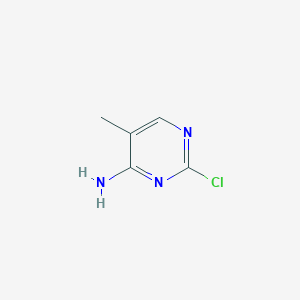

Emate, also known as estrone-3-O-sulfamate (EMATE), is considered a promising therapeutic target for the treatment of hormone-dependent oncological diseases such as breast, endometrial, and prostate cancers, as well as endometriosis . It is an active-site directed-steroidal inhibitor that can inhibit steroid sulfatase (STS) in MCF-7 cells from breast cancer by 99% at 0.1 μM and has an IC 50 value of 65 pM .

Dual Aromatase-Sulfatase Inhibitors (DASI)

Emate is also used in the development of dual aromatase-sulfatase inhibitors (DASI). This approach has great potential when a synergy between STS and aromatase inhibition is expected and could address acquired resistance mechanisms .

Development of Anticancer Drugs

Emate is used in the development of anticancer drugs. Modifications in Emate result in increased activity against STS in 2-OMe-3-O-sulfamates as well as 2-OMe-3, 17β-bissulfamates, which are also active against triple negative breast cancer .

Pest Control in Agriculture

Emate is used as an insecticide in agriculture. It is effective against various pests in different crops including cotton bollworms, okra fruit, shoot borer, cabbage DBM, chilli fruit borer, thrips, mites, brinjal fruit, redgram, chickpea pod borer, tea looper, and grape thrips .

Integrated Pest Management (IPM)

Emate is suitable for Integrated Pest Management (IPM) systems. The caterpillars stop causing damage to crops after 2 hours of the application of Emate. It has a rain-fastness of 4 hours .

Autonomous E-Coaching

Emate is also used in the field of e-coaching. The intelligent behavior change support system eMate exploits a model of the human agent to support individuals in adopting a healthy lifestyle .

Mécanisme D'action

Target of Action:

“Emate” primarily targets the enzyme steroid sulfatase (STS). This enzyme plays a crucial role in the metabolism of steroid hormones, including estrogen. Specifically, STS catalyzes the hydrolysis of estrone sulfate (E1S) to estrone (E1), which is an active form of estrogen. By inhibiting STS, “Emate” disrupts this conversion process and affects estrogen levels in the body .

Mode of Action:

The interaction between “Emate” and STS occurs through irreversible inhibition. Once bound to the active site of STS, “Emate” prevents the hydrolysis of E1S, leading to reduced levels of E1. This disruption impacts estrogen-dependent processes, especially in hormone-dependent cancers like breast, endometrial, and prostate cancers .

Biochemical Pathways:

The affected pathways include estrogen signaling and estrogen-responsive gene expression. By inhibiting STS, “Emate” indirectly modulates estrogen availability, influencing cell proliferation, differentiation, and survival. Downstream effects may include altered gene expression patterns and changes in cell behavior .

Pharmacokinetics:

The impact of these properties on bioavailability determines the effective concentration of “Emate” at its target site .

Result of Action:

- Cellular Effects : In cancer cells, decreased estrogen availability may hinder tumor progression and metastasis. However, normal tissues may also be affected, necessitating careful dosing and monitoring .

Action Environment:

Environmental factors, such as pH and tissue-specific conditions, can influence “Emate’s” stability and efficacy. For instance, pH affects the hydrolysis of “Emate” and its interaction with STS. Additionally, drug interactions and patient-specific variations play a role in the compound’s overall effectiveness .

Propriétés

IUPAC Name |

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3,(H2,19,21,22)/t14-,15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKFQAJIXCZXQY-CBZIJGRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933447 | |

| Record name | Estrone sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Emate | |

CAS RN |

148672-09-7 | |

| Record name | Estrone-3-O-sulfamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148672097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

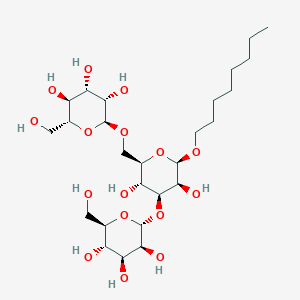

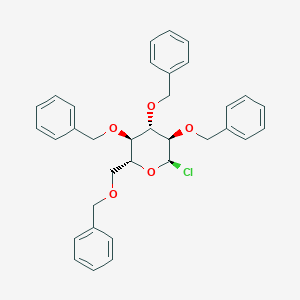

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)

![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)